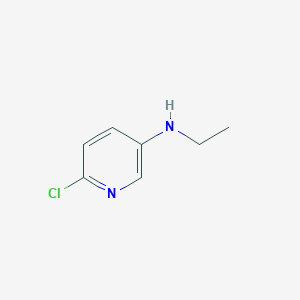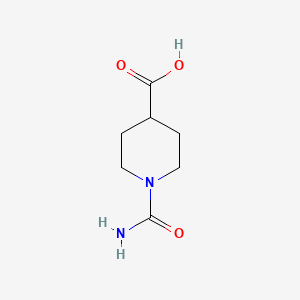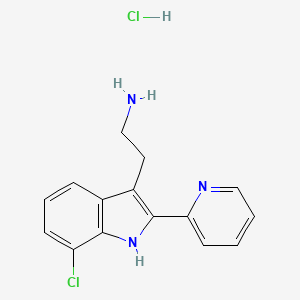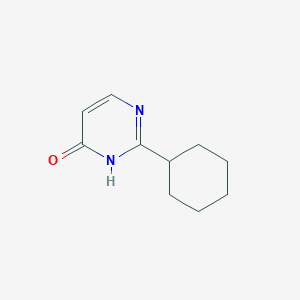
2-Chloro-N-ethylpyridin-5-amine
概要
説明
2-Chloro-N-ethylpyridin-5-amine, also known as 6-chloro-N-ethylpyridin-3-amine, is a chemical compound with the CAS Number: 120739-95-9 . It has a molecular weight of 156.61 .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-ethylpyridin-5-amine is1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-ethylpyridin-5-amine include a molecular weight of 156.61 . The compound has a linear formula of C7H9ClN2 .科学的研究の応用
Environmental Applications and Toxicology
Research on biogenic amines, including those related to 2-Chloro-N-ethylpyridin-5-amine, has significant implications for environmental science and toxicology. For instance, studies on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes reveal effective strategies to mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes (Bhat & Gogate, 2021). Furthermore, research on the sources, fate, and toxicity of chemical warfare agent degradation products, including nitrogen mustards and Lewisite, contributes to our understanding of environmental and occupational health impacts (Munro et al., 1999).
Chemical Synthesis and Catalysis
The application of N-halo reagents in organic synthesis, which includes reactions with nitrogen-containing compounds like 2-Chloro-N-ethylpyridin-5-amine, is pivotal for various organic transformations. These include oxidation reactions, halogenation of compounds, acylation, and more, showcasing the versatility of N-halo reagents in enhancing synthetic methodologies (Kolvari et al., 2007). Additionally, practical palladium catalysts have been developed for C-N and C-O bond formation, demonstrating significant advancements in the arylation of amines and alcohols, relevant to compounds like 2-Chloro-N-ethylpyridin-5-amine (Muci & Buchwald, 2002).
Applications in Food Science and Health
The study of biogenic amines in wine highlights the importance of these compounds from a microbiological and oenological perspective. High amounts of biogenic amines can lead to health issues, emphasizing the need for quality control in winemaking and food safety (Guo et al., 2015). Moreover, chlorogenic acid, related to the functional group chemistry of 2-Chloro-N-ethylpyridin-5-amine, showcases dual roles as a food additive and a nutraceutical against metabolic syndrome. Its wide range of health-promoting properties, including antioxidant and anti-inflammatory activities, underscores the therapeutic potential of compounds within this chemical class (Santana-Gálvez et al., 2017).
Safety and Hazards
特性
IUPAC Name |
6-chloro-N-ethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKSECAKXTEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-ethylpyridin-5-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester](/img/structure/B3024037.png)

![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B3024040.png)
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3024041.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)



